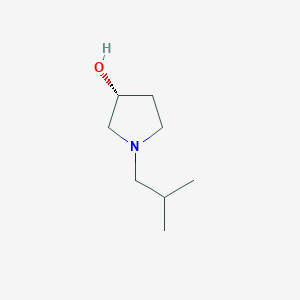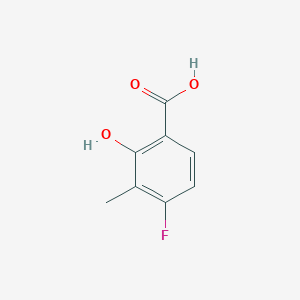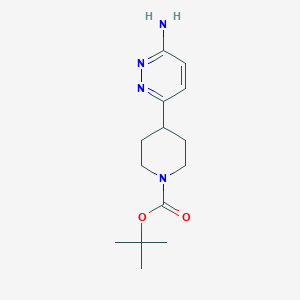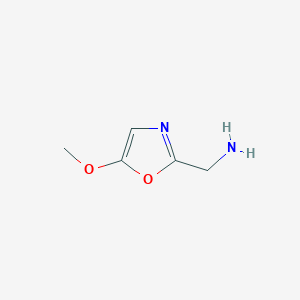
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(Methylsulfanyl)propan-2-amine hydrochloride, also known as (2R)-1-methylsulfanylpropane-2-amine hydrochloride and abbreviated as (2R)-MSH-HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of the naturally occurring hormone, melanocyte-stimulating hormone (MSH), and is used in a variety of biochemical and physiological processes.
科学的研究の応用
(2R)-MSH-HCl has a number of applications in scientific research. It has been used in the study of cell signaling pathways, as it can act as a receptor agonist and can be used to study the effects of MSH on cell behavior. Additionally, (2R)-MSH-HCl has been used to study the effects of MSH on the endocrine system, as well as its role in regulating body weight and appetite. It has also been used in studies of the immune system, as it can act as an immunomodulator and can be used to study the effects of MSH on the immune system.
作用機序
The mechanism of action of (2R)-MSH-HCl is not well understood. However, it is believed to act as a receptor agonist, and is thought to bind to the melanocortin-4 receptor (MC4R) and activate it. This activation of the MC4R can then lead to a variety of biochemical and physiological effects, such as the regulation of body weight and appetite, as well as the modulation of the immune system.
Biochemical and Physiological Effects
(2R)-MSH-HCl has a variety of biochemical and physiological effects. It has been shown to regulate body weight and appetite, as well as modulate the immune system. Additionally, (2R)-MSH-HCl has been shown to have anti-inflammatory effects, and can be used to treat a variety of inflammatory conditions. It has also been shown to have anti-cancer effects, and can be used to treat a variety of cancers.
実験室実験の利点と制限
(2R)-MSH-HCl has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available in a variety of concentrations. Additionally, it is very stable, and can be stored for long periods of time without degradation. However, (2R)-MSH-HCl does have some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, and must be used at high concentrations to be effective.
将来の方向性
There are a number of potential future directions for (2R)-MSH-HCl research. One potential direction is to further study the effects of (2R)-MSH-HCl on the endocrine system. Additionally, further research could be done to study the effects of (2R)-MSH-HCl on the immune system, as well as its anti-inflammatory and anti-cancer effects. Another potential direction is to develop new methods of synthesizing (2R)-MSH-HCl, as well as new formulations that can be used in laboratory experiments. Finally, further research could be done to develop new uses for (2R)-MSH-HCl in scientific research.
合成法
(2R)-MSH-HCl can be synthesized by reacting (2R)-1-(methylsulfanyl)propan-2-amine with hydrochloric acid. This reaction is carried out in an aqueous medium at room temperature, and yields (2R)-MSH-HCl as a white solid. The reaction is usually carried out in a glass or stainless steel vessel, and can be scaled up for larger quantities of (2R)-MSH-HCl.
特性
IUPAC Name |
(2R)-1-methylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODNRDNBUKVYSE-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














